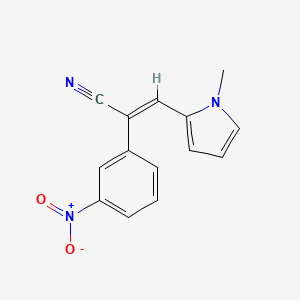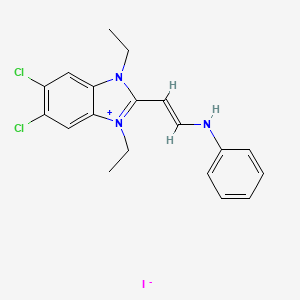
9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione, also known as CC-1065 or its prodrug, adozelesin, is a potent antitumor agent that belongs to the class of DNA alkylating agents. The compound is derived from the bacterium Streptomyces and has been extensively studied for its potential use in cancer therapy.
作用機序
The mechanism of action of 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione involves the formation of a covalent bond with the minor groove of DNA. This binding causes DNA damage, including the formation of DNA adducts, DNA strand breaks, and the inhibition of DNA replication and transcription. The DNA damage caused by 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is irreversible and leads to cell death.
Biochemical and Physiological Effects
9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione has several biochemical and physiological effects. The compound is highly cytotoxic and causes DNA damage in cancer cells. 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia. The compound has also been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy.
実験室実験の利点と制限
The advantages of 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione for lab experiments include its potency, selectivity, and specificity. The compound is highly effective against cancer cells and has minimal toxicity in normal cells. 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione has also been extensively studied, and several methods have been developed for its synthesis and purification.
The limitations of 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione for lab experiments include its complex mechanism of action and the difficulty of working with the compound. 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is highly cytotoxic and requires careful handling and storage. The compound also has limited solubility, which can make it difficult to work with in certain experiments.
将来の方向性
Several future directions for 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione research include the development of more effective delivery methods, the identification of biomarkers for patient selection, and the development of combination therapies. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential for clinical use.
Conclusion
9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is a potent antitumor agent that has been extensively studied for its potential use in cancer therapy. The compound works by binding to the minor groove of DNA and causing irreversible DNA damage. 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione has several advantages for lab experiments, including its potency, selectivity, and specificity. The compound also has several limitations, including its complex mechanism of action and the difficulty of working with the compound. Further research is needed to determine the potential of 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione for clinical use.
合成法
The synthesis of 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is a complex process that involves several steps. The first step involves the isolation of the parent compound, CC-1064, from the bacterium Streptomyces. CC-1064 is then converted to adozelesin, the prodrug of 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione, through a series of chemical reactions. The synthesis of 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione has been extensively studied, and several methods have been developed for its production.
科学的研究の応用
9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in cancer therapy. The compound is a potent antitumor agent that works by binding to the minor groove of DNA and causing DNA damage. The mechanism of action of 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is complex and involves several steps, including the formation of a covalent bond with DNA, the induction of DNA strand breaks, and the inhibition of DNA replication and transcription.
特性
IUPAC Name |
9-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c1-17-12-11(13(20)18(2)14(17)21)16-8-19(12)7-9-5-3-4-6-10(9)15/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMMRIODXMCYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)
![N-(3-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-methyl-3-oxopropyl)acetamide](/img/structure/B5295267.png)

![N-isopropyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5295278.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295286.png)
![N-(2-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5295287.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylpiperidine-3-carboxamide](/img/structure/B5295292.png)
![N-(3-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5295311.png)
![N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5295319.png)
![N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5295324.png)
![5-[(2-methoxyethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5295349.png)

![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5295359.png)
![2-{2-chloro-6-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5295365.png)